N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide
Description
N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a structurally complex small molecule characterized by a fused cyclopenta[c]pyrazole core, a trifluoromethylphenyl substituent, and a furylmethyl carboxamide group. Such compounds often exhibit biological activity due to their ability to interact with enzyme active sites or receptor pockets .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O2/c26-25(27,28)18-5-1-4-17(14-18)23-21-7-2-8-22(21)30-31(23)19-11-9-16(10-12-19)24(32)29-15-20-6-3-13-33-20/h1,3-6,9-14H,2,7-8,15H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPMKBDMNTXGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of the target compound typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization with various substituents. The trifluoromethyl group is particularly noted for enhancing the pharmacological properties of compounds due to its electron-withdrawing nature.
Antimicrobial Activity
Recent studies have shown that derivatives containing the pyrazole moiety exhibit significant antimicrobial properties. For example, compounds with similar structures demonstrated potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 µg/mL, indicating strong antibacterial effects .
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound ID | Structure | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound 11 | Pyrazole | 0.5 | S. aureus |
| Compound 21 | Pyrazole | 1 | E. faecalis |
| Compound 29 | Pyrazole | 0.25 | Various strains |
Anticancer Activity
In addition to antimicrobial properties, pyrazole derivatives have been investigated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the ability of similar compounds to target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study: Anticancer Activity
A study focusing on a series of pyrazole derivatives found that certain compounds exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against several cancer cell lines, including breast and lung cancer models. The mechanism involved the inhibition of specific kinases associated with cancer progression.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer cell signaling.
- Biofilm Disruption : Some studies suggest that these compounds can disrupt biofilm formation in bacteria, enhancing their effectiveness against persistent infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole or Triazole Cores
The cyclopenta[c]pyrazole core in the target compound shares similarities with 1,2,4-triazole derivatives described in . For instance, compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9]) feature heterocyclic cores with sulfonyl and fluorophenyl substituents. Key differences include:
- Substituent Effects : The trifluoromethylphenyl group in the target compound may enhance electron-withdrawing effects and bioavailability relative to the sulfonylphenyl groups in ’s triazoles .
Fluorinated Aromatic Derivatives
and highlight fluorinated aromatic compounds, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53). Comparisons include:
- Fluorine Placement : The target compound’s 3-(trifluoromethyl)phenyl group provides steric bulk and hydrophobicity, whereas ’s fluorophenyl groups prioritize electronic modulation.
Agrochemical Carboxamides
and list pesticidal carboxamides like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide). Key distinctions:
- Substituent Diversity : The target compound’s furylmethyl group introduces heteroaromaticity, which may improve solubility compared to diflubenzuron’s chlorophenyl group.
- Mode of Action : Flutolanil targets fungal succinate dehydrogenase, whereas the target compound’s pyrazole core may align with insect growth regulation or herbicide activity .
Data Table: Structural and Functional Comparison
Research Implications and Limitations
The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogues. Key research gaps include:
- Synthetic Pathways : ’s methods for triazole synthesis (e.g., Friedel-Crafts acylation, sodium hydroxide-mediated cyclization) could inform analogous routes for the target compound .
- Biological Screening : Fluorinated pyrazoles in exhibit kinase inhibition, suggesting the target compound merits evaluation in similar assays .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide, and what analytical techniques validate its purity?
- Methodological Answer : A two-step approach is commonly employed:
- Step 1 : Synthesis of the cyclopentapyrazole core via [3+2] cycloaddition between substituted hydrazines and cyclopentene derivatives under reflux conditions (e.g., acetonitrile, 80°C, 12 hours).
- Step 2 : Coupling the furylmethyl carboxamide group using O-benzyl hydroxylamine intermediates and trichloroisocyanuric acid (TCICA) as a coupling agent .
- Validation : Purity is confirmed via HPLC (≥98% purity threshold) and / NMR spectroscopy to resolve trifluoromethyl group signals (δ ~ -60 ppm) .
Q. How do researchers characterize the electronic environment of the trifluoromethyl group in this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Quantifies electron-withdrawing effects of the CF group; chemical shifts correlate with substituent electronic environments (e.g., para-substituted phenyl rings induce distinct deshielding patterns).
- IR Spectroscopy : Stretching vibrations of C-F bonds (1100–1250 cm) provide insights into bond polarization and steric interactions with adjacent groups .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data interpretation for structural confirmation of the cyclopentapyrazole core?
- Methodological Answer :
- Cross-Validation : Combine NMR DEPT experiments with 2D-COSY to distinguish between overlapping signals from dihydrocyclopenta rings and pyrazole protons.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, resolving ambiguities in NOESY spectra .
- Case Study : A 2015 study resolved conflicting NMR signals by correlating coupling constants () with transannular hydrogen bonding in similar fused pyrazole systems .
Q. How can flow chemistry improve the scalability and safety of synthesizing intermediates like the 5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl moiety?
- Methodological Answer :
- Continuous-Flow Setup : Reduces exothermic risks in cycloaddition steps by maintaining precise temperature control (e.g., 50°C ± 2°C) and residence times (2–5 minutes) .
- Process Optimization : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal reagent stoichiometry (e.g., 1.2:1 hydrazine:cyclopentene ratio) and solvent flow rates (0.5 mL/min) .
Q. What experimental designs are critical for evaluating the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Microsomal Incubations : Use pooled human liver microsomes (HLM) with NADPH cofactors; quantify parent compound depletion via LC-MS/MS over 60 minutes.
- CYP Inhibition Assays : Competitive inhibition studies (e.g., CYP3A4, CYP2D6) with fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) identify metabolic liabilities .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in fluorescence intensity measurements during bioactivity assays?
- Methodological Answer :
- Quenching Controls : Introduce internal standards (e.g., fluorescein) to normalize intensity variations caused by solvent polarity or aggregation effects.
- pH Calibration : Adjust assay buffers (pH 7.4 ± 0.1) to minimize protonation-induced fluorescence quenching of the furylmethyl group .
Q. What structural analogs of this compound have been synthesized to establish structure-activity relationships (SAR) for kinase inhibition?
- Methodological Answer :
- Analog Design : Replace the trifluoromethylphenyl group with electron-deficient aryl rings (e.g., 3,5-bis(trifluoromethyl)phenyl) to enhance kinase binding affinity.
- Biological Testing : IC values from kinase inhibition assays (e.g., JAK2, EGFR) are modeled using QSAR with descriptors like logP and topological polar surface area (TPSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
